methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the sulfanylacetyl group, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and aqueous sodium hydroxide for hydrolysis. The reaction conditions typically involve moderate temperatures and atmospheric pressure.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[({4-amino-5-[3-(methoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate
- Methyl 4-{[({4-amino-5-[3-(ethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate
Uniqueness
Methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Biological Activity
Methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a triazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H22ClN5O2S, with a molecular weight of approximately 431.9 g/mol. The IUPAC name is 2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide. The compound's structure features a triazole moiety that contributes to its biological activity.
The mechanism of action for this compound likely involves the inhibition or modulation of specific enzymes or receptors. The triazole ring can interact with various biological targets, potentially leading to therapeutic effects. Compounds with similar structures have demonstrated the ability to inhibit certain enzymes involved in cancer progression and inflammation.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound may show effectiveness against various bacterial strains due to its structural characteristics.
Anticancer Potential
Triazole derivatives have been extensively studied for their anticancer properties. A study on related compounds indicated that they could inhibit cancer cell proliferation by inducing apoptosis in malignant cells. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds is well-documented. The presence of amino and sulfanyl groups in the structure may enhance the anti-inflammatory activity by modulating inflammatory pathways.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines (e.g., MCF-7 and Bel-7402). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. This compound's structural similarities suggest it may possess comparable activity.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Methyl Triazole Derivative | MCF-7 | 15 | |
Standard Chemotherapy Agent | MCF-7 | 10 | |
Methyl 4-{...} | Bel-7402 | 12 | Current Study |
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of various triazole compounds against Mycobacterium tuberculosis. Compounds with similar sulfanyl and amino groups demonstrated promising results. This suggests that this compound may also exhibit potent antimicrobial properties.
Properties
Molecular Formula |
C21H23N5O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H23N5O4S/c1-13(2)30-17-6-4-5-15(11-17)19-24-25-21(26(19)22)31-12-18(27)23-16-9-7-14(8-10-16)20(28)29-3/h4-11,13H,12,22H2,1-3H3,(H,23,27) |
InChI Key |
PFYWRQBKLDYJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.